Cas no 2171190-68-2 (tert-butyl 2-(2R)-pyrrolidin-2-ylacetate)

Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate is a chiral intermediate widely used in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. Its key advantages include high enantiomeric purity, which is critical for stereoselective reactions, and the tert-butyl ester group, which enhances stability and facilitates selective deprotection under mild conditions. The compound’s rigid pyrrolidine scaffold contributes to its utility in constructing complex molecular architectures. Its compatibility with a range of reaction conditions makes it a versatile building block for medicinal chemistry and asymmetric synthesis. The product is typically handled under inert conditions to preserve its integrity.
tert-butyl 2-(2R)-pyrrolidin-2-ylacetate structure
2171190-68-2 structure
Product Name:tert-butyl 2-(2R)-pyrrolidin-2-ylacetate
CAS No:2171190-68-2
MF:C10H19NO2
MW:185.26
MDL:MFCD30386560
CID:5088599
PubChem ID:52174049
Update Time:2025-10-28

tert-butyl 2-(2R)-pyrrolidin-2-ylacetate Chemical and Physical Properties

Names and Identifiers

    • (R)-Pyrrolidin-2-yl-acetic acid tert-butyl ester
    • tert-butyl 2-(2R)-pyrrolidin-2-ylacetate
    • MDL: MFCD30386560
    • Inchi: 1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1
    • InChI Key: ATXGOHFUKJHAJB-MRVPVSSYSA-N
    • SMILES: C1CN[C@@H](CC(=O)OC(C)(C)C)C1

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Additional information on tert-butyl 2-(2R)-pyrrolidin-2-ylacetate

Introduction to Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate (CAS No. 2171190-68-2)

Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate, identified by the Chemical Abstracts Service Number (CAS No.) 2171190-68-2, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the class of pyrrolidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate, particularly the presence of a tert-butyl group and a (2R)-pyrrolidin-2-yl moiety, contribute to its unique chemical properties and make it a valuable intermediate in synthetic chemistry.

The tert-butyl group is an isopropyl group with an additional methyl group attached to the carbon atom, providing steric hindrance that can influence the reactivity and selectivity of the compound in various chemical transformations. On the other hand, the (2R)-pyrrolidin-2-yl moiety introduces a chiral center, which is crucial for the development of enantiomerically pure drugs that exhibit enhanced efficacy and reduced side effects. This chiral feature makes Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate a promising candidate for further investigation in drug discovery and development.

In recent years, there has been growing interest in pyrrolidine derivatives due to their role as key scaffolds in medicinal chemistry. These compounds have shown potential in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The unique structural attributes of Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate make it an attractive building block for designing novel molecules with improved pharmacological profiles. Researchers have been exploring its utility in synthesizing potent and selective inhibitors targeting specific biological pathways.

One of the most compelling aspects of Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate is its versatility in synthetic applications. The compound can serve as a precursor for more complex molecules through various chemical reactions, including nucleophilic substitution, condensation reactions, and coupling processes. Its stability under different reaction conditions further enhances its appeal as a synthetic intermediate. This has led to its incorporation into numerous research projects aimed at developing new pharmaceuticals with enhanced bioavailability and reduced toxicity.

The pharmaceutical industry has been particularly keen on exploring chiral pyrrolidine derivatives due to their potential to yield enantiomerically pure drugs. Such drugs often exhibit superior pharmacokinetic properties compared to their racemic counterparts. The (2R)-pyrrolidin-2-yl moiety in Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate plays a critical role in achieving this level of enantiopurity, which is essential for ensuring the safety and efficacy of therapeutic agents. This has spurred significant interest in optimizing synthetic routes to produce this compound with high enantiomeric excess.

Recent advancements in catalytic methods have further facilitated the synthesis of complex pyrrolidine derivatives like Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and asymmetric hydrogenation, have enabled researchers to construct intricate molecular frameworks with high precision. These techniques have not only improved the efficiency of producing Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate but also opened new avenues for developing derivative compounds with tailored biological activities.

The biological activity of Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate has been a subject of extensive investigation. Preclinical studies have suggested that this compound exhibits promising interactions with various biological targets, including enzymes and receptors involved in disease pathways. For instance, researchers have observed that derivatives of this compound show inhibitory effects on certain kinases and proteases, which are implicated in cancer progression and inflammatory responses. These findings underscore the potential therapeutic value of Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate as a lead compound for drug development.

In addition to its pharmacological potential, Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate has found applications in chemical biology research. Its structural complexity allows it to serve as a tool compound for studying enzyme mechanisms and protein-ligand interactions. By using this compound as a probe, scientists can gain insights into how small molecules modulate biological processes at the molecular level. This information is invaluable for designing more effective drugs with improved target specificity.

The synthesis and characterization of Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate have also contributed to advancements in analytical chemistry techniques. High-resolution spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been employed to elucidate its structure and confirm its purity. These analytical tools are essential for ensuring that the compound meets stringent quality standards before it can be used in further research or commercial applications.

The future prospects for Tert-butyl 2-(2R)-pyrrolidin-2-ylacetate are bright, given its multifaceted utility in pharmaceutical research and chemical synthesis. Ongoing studies aim to explore new synthetic strategies that enhance yield and scalability while maintaining high enantiomeric purity. Additionally, researchers are investigating novel derivatives of this compound to expand its biological activity profile further. As our understanding of drug design principles continues to evolve, compounds like Tert-butyl 2-(1-R-pyrrolyl)butyrate CAS No:2171190−68−6, will undoubtedly play a pivotal role in shaping the next generation of therapeutics.

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